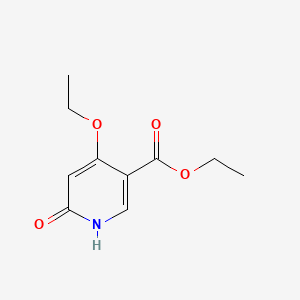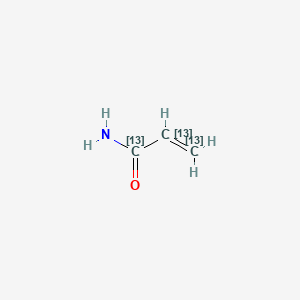
Acrylamide-13C3
概要
説明
Acrylamide-13C3 is an isotopic analogue of acrylamide . It is used to identify the formation of acrylamide in various foodstuffs and serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS .
Molecular Structure Analysis
Acrylamide-13C3 has a molecular weight of 74.06 . Its linear formula is H213C=13CH13CONH2 . .Chemical Reactions Analysis
Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . The stability of acrylamide at 190 °C has been evaluated by pyrolysis of 13C3-labeled acrylamide in a glucose/asparagine model reaction .Physical And Chemical Properties Analysis
Acrylamide-13C3 has a boiling point of 125 °C/25 mmHg (lit.) and a melting point of 82-86 °C (lit.) . It is suitable for protein expression techniques .科学的研究の応用
Isotopic Analogue of Acrylamide
Acrylamide-13C3 is an isotopic analogue of acrylamide . This means it has the same chemical structure as acrylamide but with a different isotopic composition. This property makes it useful in various scientific research applications where the behavior of acrylamide needs to be studied without interfering with other components.
Identification of Acrylamide Formation in Food
Acrylamide-13C3 is used to identify the formation of acrylamide in various foodstuffs . Acrylamide is a potential cause of a wide spectrum of toxic effects and is classified as probably "carcinogenic in humans" . Therefore, understanding its formation in food is crucial for food safety.
Internal Standard for Quantitative Analysis
Acrylamide-13C3 serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS . An internal standard is a known concentration of a substance added to a sample to allow for quantitative analysis. The use of Acrylamide-13C3 helps to improve the accuracy and reliability of the analysis.
Protein Expression Studies
Acrylamide-13C3 is suitable for protein expression studies . In these studies, it can be used to label proteins, allowing researchers to track the protein’s behavior in various biological processes.
Study of Maillard Reaction
Acrylamide-13C3 is used in the study of the Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Understanding this reaction is important in food science.
Carcinogenic Research
Given that acrylamide is classified as a probable human carcinogen , Acrylamide-13C3 can be used in carcinogenic research to study the mechanisms of acrylamide-induced carcinogenesis.
作用機序
The exact mechanisms of acrylamide’s action are still under investigation. It is believed to be a byproduct of the Maillard reaction . Acrylamide is classified as a toxic food contaminant, formed in carbohydrate-rich food when heated >120 °C through the Maillard reaction . Both genotoxic and non-genotoxic modes of action of acrylamide are discussed with special emphasis on DNA adduct-targeted mutagenesis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1,2,3-13C3)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=[13CH][13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745677 | |
| Record name | (~13~C_3_)Prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylamide-13C3 | |
CAS RN |
287399-26-2 | |
| Record name | (~13~C_3_)Prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-26-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Q & A
Q1: What are the advantages of using isotopic dilution with Acrylamide-13C3 for acrylamide quantification?
A2: Isotopic dilution, using labeled internal standards like Acrylamide-13C3, offers several advantages in analytical chemistry, particularly for acrylamide quantification in complex matrices like food []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

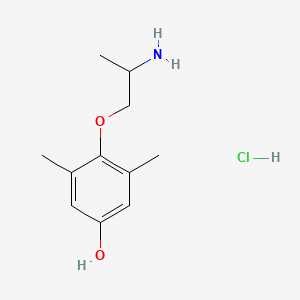

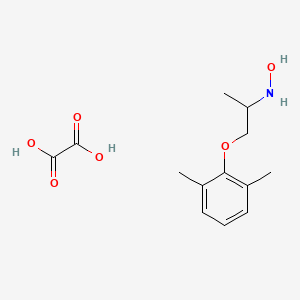
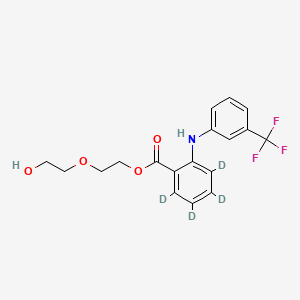
![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)
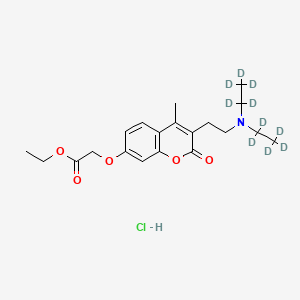
![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)

